Benzyl-PEG15-alcohol Benzyl-PEG15-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018905
InChI: InChI=1S/C37H68O16/c38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33-52-34-35-53-36-37-4-2-1-3-5-37/h1-5,38H,6-36H2
SMILES:
Molecular Formula: C37H68O16
Molecular Weight: 768.9 g/mol

Benzyl-PEG15-alcohol

CAS No.:

Cat. No.: VC16018905

Molecular Formula: C37H68O16

Molecular Weight: 768.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-PEG15-alcohol -

Specification

Molecular Formula C37H68O16
Molecular Weight 768.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C37H68O16/c38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33-52-34-35-53-36-37-4-2-1-3-5-37/h1-5,38H,6-36H2
Standard InChI Key JSGKVATYSUTZRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Structural Characteristics of Benzyl-PEG15-Alcohol

Molecular Architecture

Benzyl-PEG15-alcohol consists of three primary components:

  • Benzyl group: A phenyl ring (-C₆H₅) attached to a methylene group (-CH₂-), derived from benzyl alcohol (C₆H₅CH₂OH) .

  • PEG15 chain: A polymer of 15 repeating ethylene oxide units (-CH₂CH₂O-), providing hydrophilicity and solubility.

  • Linkage: Typically an ether bond (-O-) connecting the benzyl group to the PEG chain.

The structure can be represented as:
C₆H₅CH₂-O-(CH₂CH₂O)₁₅-H

Physicochemical Properties

PropertyBenzyl-PEG15-AlcoholBenzyl Alcohol (Reference)
Molecular FormulaC₆H₅CH₂(OCH₂CH₂)₁₅OHC₆H₅CH₂OH
Molar Mass (g/mol)~768.14*108.14
SolubilityWater, ethanol, acetoneLimited water solubility (3.5 g/100 mL at 20°C)
HydrophilicityHigh (due to PEG chain)Low

*Calculated based on PEG15 (15 × 44.05 g/mol) + benzyl alcohol (108.14 g/mol).

The PEG chain enhances solubility in aqueous and polar solvents, addressing the inherent hydrophobicity of benzyl alcohol .

Synthesis and Modification

Synthetic Routes

Benzyl-PEG15-alcohol is typically synthesized via etherification or esterification:

  • Etherification: Benzyl alcohol reacts with PEG15-tosylate or PEG15-mesylate in the presence of a base (e.g., NaOH), forming an ether bond .

  • Esterification: Benzyl alcohol’s hydroxyl group reacts with PEG15-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide).

Example Reaction:
C6H5CH2OH+HO-(CH2CH2O)15-TsBaseC6H5CH2O-(CH2CH2O)15H+TsOH\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HO-(CH}_2\text{CH}_2\text{O)}_{15}\text{-Ts} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}_2\text{O-(CH}_2\text{CH}_2\text{O)}_{15}\text{H} + \text{TsOH}

Purification and Characterization

  • Purification: Dialysis or size-exclusion chromatography removes unreacted PEG or benzyl alcohol.

  • Characterization:

    • NMR: Confirms PEG chain length and benzyl group presence.

    • Mass Spectrometry: Validates molecular weight (e.g., MALDI-TOF) .

Functional Properties and Mechanisms

Solubility Enhancement

The PEG15 chain imparts amphiphilicity, enabling Benzyl-PEG15-alcohol to:

  • Solubilize hydrophobic drugs in aqueous media (e.g., injectables).

  • Stabilize emulsions in cosmetics .

Stabilization and Preservation

Like benzyl alcohol, the compound may exhibit antimicrobial properties, though its efficacy depends on the PEG chain’s steric effects .

Biocompatibility

PEG’s non-immunogenic nature makes Benzyl-PEG15-alcohol suitable for:

  • Protein conjugation (PEGylation).

  • Drug delivery systems (e.g., liposomes).

Applications in Industry and Research

Pharmaceutical Formulations

  • Drug Delivery: Enhances solubility of poorly water-soluble APIs (e.g., paclitaxel analogs).

  • Preservative: Potential alternative to benzyl alcohol in multidose vaccines .

Industrial Uses

  • Surfactants: Stabilizes oil-in-water emulsions in agrochemicals.

  • Polymer Chemistry: Serves as a initiator in PEG-based polymer synthesis.

Biomedical Research

  • Protein Modification: Reduces immunogenicity of therapeutic proteins.

  • Nanoparticle Functionalization: Improves circulation time of nanocarriers.

Analytical and Regulatory Considerations

Quality Control

  • Chromatography: HPLC or GC-MS detects residual benzyl alcohol or PEG impurities .

  • Spectroscopy: FT-IR confirms functional groups.

Challenges and Future Directions

Stability Issues

  • Oxidation: Benzyl groups may oxidize to benzaldehyde, necessitating antioxidant additives .

  • Hydrolysis: Ester-linked derivatives are prone to degradation in acidic/basic conditions.

Research Opportunities

  • Targeted Drug Delivery: Conjugation with ligands (e.g., folate) for cancer therapy.

  • Green Chemistry: Developing solvent-free synthesis methods.

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